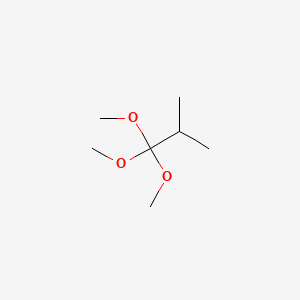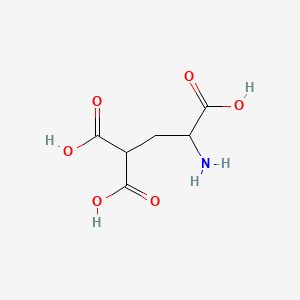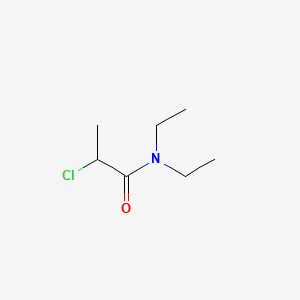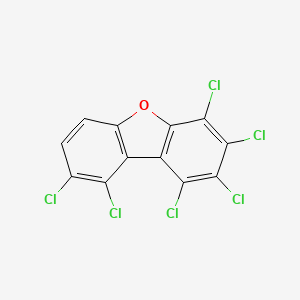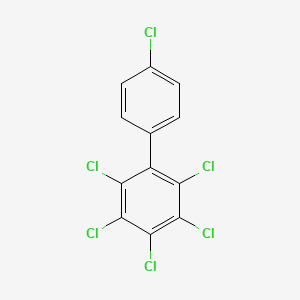
2,3,4,4',5,6-Hexachlorobiphenyl
Übersicht
Beschreibung
2,3,4,4’,5,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It has been used for wearable monitoring devices to detect environmental chemical exposure .
Molecular Structure Analysis
The IUPAC name of 2,3,4,4’,5,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene. Its molecular formula is C12H4Cl6. It is a light yellow, soft, sticky resin .Chemical Reactions Analysis
The photolysis of 2,3,4,4’,5,6-Hexachlorobiphenyl under simulated sunlight in the presence of humic acid has been investigated. The degradation of this compound was significantly accelerated by the addition of humic acid .Physical And Chemical Properties Analysis
2,3,4,4’,5,6-Hexachlorobiphenyl has a boiling point of 385-420 °C, a flash point around 141 °C, and a melting point around 150 °C. It is a light yellow, soft, sticky resin .Wissenschaftliche Forschungsanwendungen
Environmental Science: Photodegradation in Water
- Methods : Simulated sunlight and humic acid (HA) were used to investigate the degradation of PCB 153, a congener of hexachlorobiphenyl. The concentration of HA varied (1, 5, and 20 mg/L) to observe the rate of photodegradation .
- Results : The addition of HA significantly accelerated the degradation, with rate constants of 0.0214, 0.0413, and 0.0358 h−1 in the initial 18 hours of irradiation. The main photodegradation products were 4-hydroxy-2,2′,4′,5,5′-pentaCB and 2,4,5-trichlorobenzoic acid .
Toxicology: Impact on Nonalcoholic Fatty Liver Disease
- Methods : The study involved exposing C57BL/6 mice to PCB 156, a congener of hexachlorobiphenyl, to assess its role in the development of NAFLD .
- Results : The study suggested that PCB 156 could be a new factor causing metabolic disruption and potentially leading to NAFLD .
Chemistry: Dechlorination Enhancement by Quinone Moieties
- Methods : The study examined the effect of quinone moieties within HA on the dechlorination of PCBs, suggesting a similar mechanism to anthraquinone-2,6-disulfonate (AQDS) .
- Results : The presence of quinone moieties was found to play a significant role in the natural attenuation of PCBs in the environment .
Environmental Health: Photo-Transformation Sensitized by DOM
- Methods : The study utilized electron spin-resonance spectroscopy to determine the main reactive species involved in the photolysis of PCB 153 .
- Results : The study found that •OH accounted for 29.3% of the degradation, while intra-DOM reactive species accounted for 59.6% of the degradation .
Industrial Application: Use in Electrical Equipment
- Methods : Review of historical data and regulations regarding the use of PCBs in industrial applications .
- Results : Despite the ban on PCBs in 1979, equipment with a life expectancy of multiple decades may still be in use today .
Food Safety: Contamination and Crisis Management
- Methods : Analysis of the contamination event in Belgium, where PCB mixtures contaminated with dioxins were added to animal feed .
- Results : The crisis led to the implementation of a large PCB/dioxin food monitoring program after more than 2500 farms were affected .
Neurotoxicology: Developmental Neurotoxicity
- Methods : Studies have focused on the atropselective oxidation of hexachlorobiphenyl by human liver microsomes and its implications for neurotoxicity .
- Results : The research indicates that certain PCB congeners and their hydroxylated metabolites may be associated with neurodevelopmental disorders .
Analytical Chemistry: Detection and Quantification
- Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) are used to analyze photodegradation products .
- Results : These methods allow for the precise identification and measurement of PCBs and their transformation products in various matrices .
Bioremediation: Natural Attenuation Processes
Safety And Hazards
Zukünftige Richtungen
The future research directions could include further investigation into the effects of exposure to 2,3,4,4’,5,6-Hexachlorobiphenyl on various organisms. For instance, a study has indicated that this compound may be a new contributor to metabolic disruption and may further cause the occurrence of nonalcoholic fatty liver disease .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentachloro-6-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-5(2-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOCFTAWZMMTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074150 | |
| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,4',5,6-Hexachlorobiphenyl | |
CAS RN |
41411-63-6 | |
| Record name | PCB 166 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41411-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4',5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00865O20QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



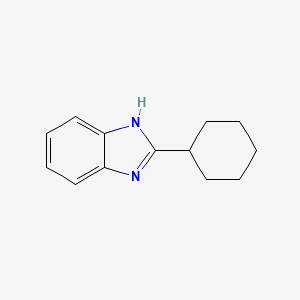
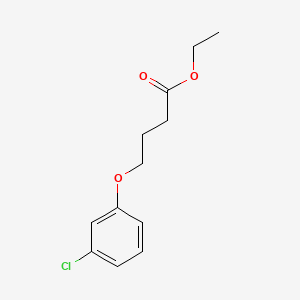
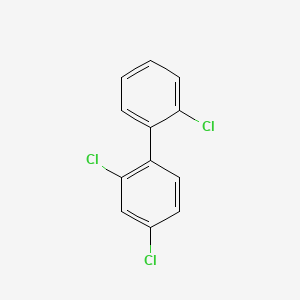
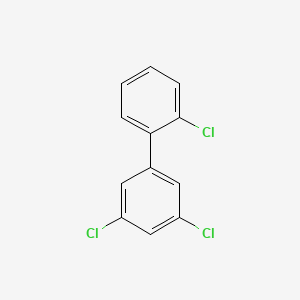
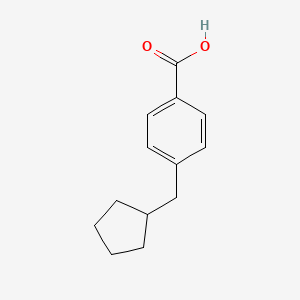
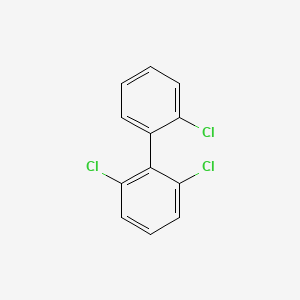
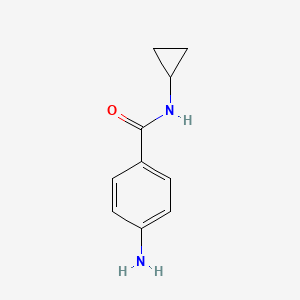
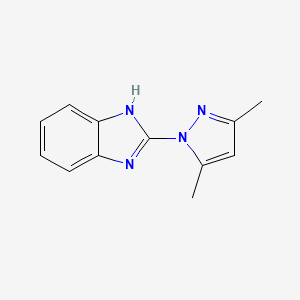
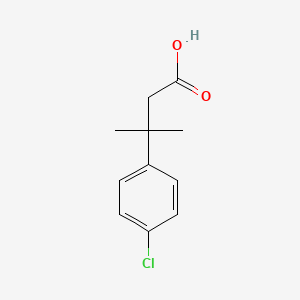
![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)
